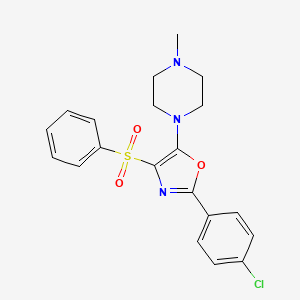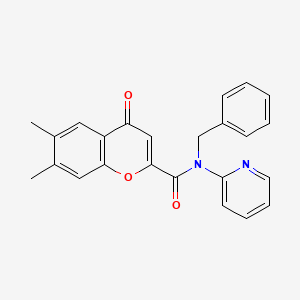![molecular formula C23H36N2O2 B11396368 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2,6-dimethylphenoxy)ethanone](/img/structure/B11396368.png)
1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2,6-dimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound characterized by the presence of azepane, piperidine, and phenoxy groups
Preparation Methods
The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Incorporation of the phenoxy group: This can be done through etherification reactions using phenol derivatives.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and polymers with tailored properties.
Mechanism of Action
The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological functions.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Ion Channels: The compound may interact with ion channels, altering their permeability and affecting cellular signaling.
The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE can be compared with similar compounds such as:
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(PHENOXY)ETHAN-1-ONE: This compound lacks the dimethyl groups on the phenoxy ring, which may affect its chemical reactivity and biological activity.
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE: The presence of a single methyl group on the phenoxy ring can lead to different steric and electronic effects.
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,4-DIMETHYLPHENOXY)ETHAN-1-ONE: The position of the methyl groups on the phenoxy ring can influence the compound’s overall properties.
The uniqueness of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2,6-DIMETHYLPHENOXY)ETHAN-1-ONE lies in its specific substitution pattern, which can lead to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C23H36N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C23H36N2O2/c1-19-10-9-11-20(2)23(19)27-18-22(26)25-16-8-5-12-21(25)13-17-24-14-6-3-4-7-15-24/h9-11,21H,3-8,12-18H2,1-2H3 |
InChI Key |
UHIQVIYSIIDJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11396289.png)

![3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11396301.png)
![6-ethyl-3-(4-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396313.png)
![ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396321.png)
![5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396328.png)
![N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11396330.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B11396333.png)

![3-(4-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11396349.png)
![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396353.png)

![5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11396363.png)
![1-(butan-2-yl)-7-hydroxy-4-(4-methylphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11396379.png)
